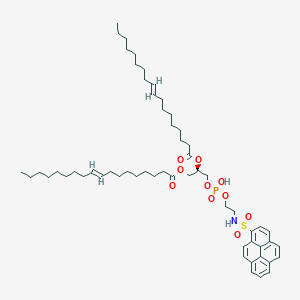
Val-Pro hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Val-Pro 塩酸塩は、バリルプロリン塩酸塩としても知られており、バリンとプロリンの2つのアミノ酸で構成されるジペプチド化合物です。生化学研究で広く使用されており、医薬品や産業など、さまざまな分野で応用されています。この化合物は安定性と生物活性で知られており、科学研究において貴重なツールとなっています。
製法
合成経路と反応条件
Val-Pro 塩酸塩は、一連のペプチドカップリング反応によって合成できます。このプロセスは通常、バリンとプロリンのアミノ基を保護し、ジシクロヘキシルカルボジイミド(DCC)またはN、N'-ジイソプロピルカルボジイミド(DIC)などのペプチドカップリング試薬を使用してカップリングする工程が含まれます。最後の工程では、脱保護と精製を行い、目的のジペプチド塩酸塩を得ます。
工業生産方法
工業的な設定では、Val-Pro 塩酸塩の製造には、大規模なペプチド合成技術が用いられる場合があります。これらの方法は、自動ペプチド合成装置と高速液体クロマトグラフィー(HPLC)を精製に使用することが多くあります。固相ペプチド合成(SPPS)の使用も一般的であり、効率的かつスケーラブルな生産を可能にします。
準備方法
Synthetic Routes and Reaction Conditions
Val-Pro hydrochloride can be synthesized through a series of peptide coupling reactions. The process typically involves the protection of the amino groups of valine and proline, followed by their coupling using a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The final step involves deprotection and purification to obtain the desired dipeptide hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of solid-phase peptide synthesis (SPPS) is also common, allowing for efficient and scalable production.
化学反応の分析
反応の種類
Val-Pro 塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は特定の条件下で酸化され、酸化誘導体の形成につながります。
還元: 還元反応は、ジペプチド内の官能基を修飾するために実行できます。
置換: 置換反応は、分子内の特定の原子または基を置き換えることを含む場合があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素(H₂O₂)と過マンガン酸カリウム(KMnO₄)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH₄)または水素化リチウムアルミニウム(LiAlH₄)などの還元剤が頻繁に使用されます。
置換: 目的の置換に応じて、さまざまな求核剤と求電子剤を使用できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元はジペプチドの還元型を生成する可能性があります。
科学研究への応用
Val-Pro 塩酸塩は、科学研究において幅広い用途があります。
化学: ペプチド合成研究におけるモデル化合物として、および分析化学における標準物質として使用されます。
生物学: この化合物は、タンパク質間の相互作用と酵素基質特異性の研究に使用されます。
医薬品: Val-Pro 塩酸塩は、医薬品開発における生物活性ペプチドとしての使用など、潜在的な治療的用途があります。
産業: ペプチドベースの材料の製造や、さまざまな工業プロセスにおける添加剤として使用されます。
科学的研究の応用
Val-Pro hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in peptide synthesis studies and as a reference standard in analytical chemistry.
Biology: The compound is employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: this compound has potential therapeutic applications, including its use as a bioactive peptide in drug development.
Industry: It is utilized in the production of peptide-based materials and as an additive in various industrial processes.
作用機序
Val-Pro 塩酸塩の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。ジペプチドはこれらの標的に結合し、その活性を調節してさまざまな生化学的経路に影響を与えることができます。たとえば、特定の酵素を阻害または活性化して、細胞プロセスを変化させる可能性があります。
類似の化合物との比較
類似の化合物
Ile-Pro 塩酸塩: イソロイシンとプロリンで構成される別のジペプチドで、生物活性は似ています。
Leu-Pro 塩酸塩: ロイシンとプロリンで構成されるジペプチドで、同様の研究用途に使用されます。
Gly-Pro 塩酸塩: グリシンとプロリンを含むより単純なジペプチドで、多くの場合、参照化合物として使用されます。
独自性
Val-Pro 塩酸塩は、その特定のアミノ酸組成により、独自の生化学的特性を発揮します。その安定性と生物活性により、研究および産業用途において特に価値があり、他の同様のジペプチドとは異なります。
類似化合物との比較
Similar Compounds
Ile-Pro hydrochloride: Another dipeptide composed of isoleucine and proline, with similar bioactivity.
Leu-Pro hydrochloride: A dipeptide consisting of leucine and proline, used in similar research applications.
Gly-Pro hydrochloride: A simpler dipeptide with glycine and proline, often used as a reference compound.
Uniqueness
Val-Pro hydrochloride is unique due to its specific amino acid composition, which imparts distinct biochemical properties. Its stability and bioactivity make it particularly valuable in research and industrial applications, distinguishing it from other similar dipeptides.
特性
分子式 |
C10H19ClN2O3 |
|---|---|
分子量 |
250.72 g/mol |
IUPAC名 |
1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H18N2O3.ClH/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;/h6-8H,3-5,11H2,1-2H3,(H,14,15);1H |
InChIキー |
IIQAHNBGJJXSGP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


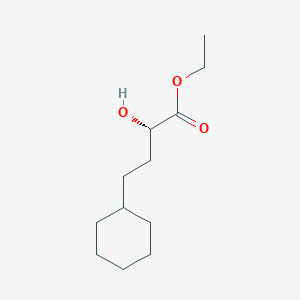
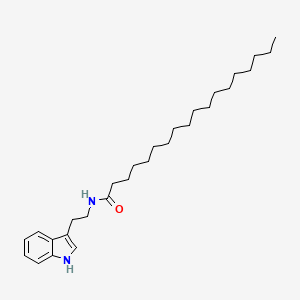
![N'-[(E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12055969.png)

![tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]indole-1-carboxylate](/img/structure/B12055989.png)


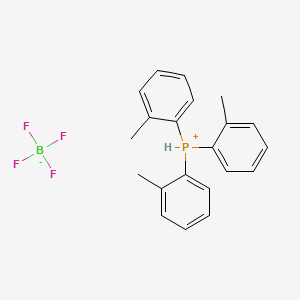
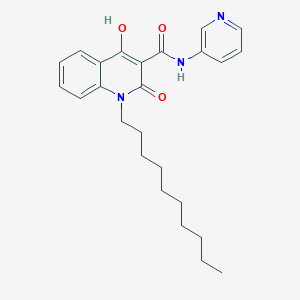

![Phenanthrene-[U-13C]](/img/structure/B12056026.png)
![2,6-Bis[(di-tert-butylphosphino)methyl]pyridine silver(I) tetrafluoroborate](/img/structure/B12056030.png)

